molecular formula C18H16I4O4 B568755 3,5,3',5'-Tetraiodo Thyroacetic Acid n-Butyl Ester CAS No. 1797986-75-4

3,5,3',5'-Tetraiodo Thyroacetic Acid n-Butyl Ester

Cat. No.: B568755
CAS No.: 1797986-75-4
M. Wt: 803.94
InChI Key: KXCNVVHCTXFIRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester typically involves the iodination of thyroacetic acid derivatives. The process includes the following steps:

    Esterification: The conversion of the carboxylic acid group into an ester group using n-butyl alcohol.

The reaction conditions often require the presence of an oxidizing agent to facilitate the iodination process and an acid catalyst for the esterification .

Industrial Production Methods

Industrial production of 3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in research and industrial applications .

Scientific Research Applications

3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving thyroid hormone analogs and their biological effects.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in thyroid-related disorders.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,3’,5’-Tetraiodo Thyroacetic Acid n-Butyl Ester is unique due to its specific ester group, which influences its solubility and reactivity. This esterification enhances its stability and makes it suitable for various research applications .

Properties

CAS No.

1797986-75-4

Molecular Formula

C18H16I4O4

Molecular Weight

803.94

IUPAC Name

butyl 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetate

InChI

InChI=1S/C18H16I4O4/c1-2-3-4-25-16(23)7-10-5-14(21)18(15(22)6-10)26-11-8-12(19)17(24)13(20)9-11/h5-6,8-9,24H,2-4,7H2,1H3

InChI Key

KXCNVVHCTXFIRW-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I

Synonyms

4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester

Origin of Product

United States

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